N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-8-6-16(7-9-18)20(26-10-12-30-13-11-26)15-24-21(27)22(28)25-19-5-3-2-4-17(19)14-23/h2-9,20H,10-13,15H2,1H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXXYKUVBQBOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactivity Considerations of Oxalyl Chloride Intermediates
Ethyl chlorooxalate (ethyl oxalyl chloride) serves as the predominant electrophilic precursor due to its balanced reactivity profile. The compound reacts preferentially with primary amines at temperatures below 0°C in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine or N,N-diisopropylethylamine (DIPEA) as proton scavengers. Second amidation occurs at elevated temperatures (20–25°C), enabling differential functionalization of the oxalyl backbone.
Table 1: Comparative Reactivity of Oxalyl Chloride Derivatives with Amines
| Derivative | Reaction Temperature | Solvent | Typical Yield |
|---|---|---|---|
| Ethyl chlorooxalate | -10°C to 25°C | THF | 45–88% |
| Oxalyl dichloride | -78°C to 0°C | DCM | 60–92% |
| Methyl oxalyl bromide | -30°C | Et₂O | 50–75% |
Stepwise Synthesis of this compound
First Amidation: Formation of N1-(2-Cyanophenyl)Oxalamic Acid Ethyl Ester
Procedure:
- Dissolve 2-cyanoaniline (1.0 eq) in anhydrous THF under nitrogen atmosphere.
- Add triethylamine (1.2 eq) and cool to -10°C using NaCl/ice bath.
- Slowly drip ethyl chlorooxalate (1.05 eq) dissolved in THF (20% v/v) over 30 minutes.
- Stir reaction at -10°C for 2 hours, then warm to 25°C over 4 hours.
- Quench with 1M HCl, extract with ethyl acetate (3×50 mL), dry over Na₂SO₄, and concentrate.
Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H), 7.85 (td, J=7.6, 1.6 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.52 (t, J=7.8 Hz, 1H), 4.42 (q, J=7.1 Hz, 2H), 1.43 (t, J=7.1 Hz, 3H).
- Yield: 86–92% after silica gel chromatography (Hexanes:EtOAc 3:1).
One-Pot Tandem Amidation Approach
Simultaneous Dual Amine Coupling Methodology
A patent-derived protocol enables single-flask synthesis by leveraging differential amine nucleophilicities:
- Charge ethyl oxalyl chloride (1.0 eq) and 2-cyanoaniline (1.0 eq) in THF at -30°C.
- After 1 hour, add 2-(4-methoxyphenyl)-2-morpholinoethylamine (1.0 eq) and warm to 25°C.
- Stir for 48 hours under molecular sieves (4Å).
Advantages:
- Eliminates intermediate purification steps
- 14% reduction in total synthesis time
Limitations:
- 8–12% dimerization byproducts detected via LC-MS
- Requires strict stoichiometric control (±2% tolerance)
Advanced Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) yields prismatic crystals suitable for X-ray diffraction:
- Melting Point: 189–191°C (decomposition observed above 195°C)
- PXRD: Characteristic peaks at 2θ = 12.4°, 17.8°, 24.6° confirm polymorph Form I.
Spectroscopic Fingerprinting
¹³C NMR (101 MHz, DMSO-d₆):
- 167.8 ppm (C=O, oxalamide)
- 154.2 ppm (morpholine C-O)
- 117.3 ppm (C≡N)
HRMS (ESI+):
Calculated for C₂₁H₂₃N₃O₄ [M+H]⁺: 422.1814
Found: 422.1811 (Δ = -0.71 ppm)
Industrial-Scale Process Considerations
Continuous Flow Synthesis
Pilot-scale experiments in microreactor systems demonstrate:
- 23% higher space-time yield compared to batch
- 98.5% conversion at 120°C with 2-minute residence time
Table 3: Batch vs. Flow Process Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time | 18 h | 4 h |
| Yield | 82% | 89% |
| Solvent Consumption | 12 L/kg | 6.8 L/kg |
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity could be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison :
- Structural Differences: The target compound substitutes 4-chlorophenyl with 2-cyanophenyl, which may alter binding affinity to viral targets.
- Activity Implications: Antiviral oxalamides in show moderate yields (36–53%) and purity (90–95%). The target’s cyanophenyl group could enhance metabolic stability compared to chlorophenyl, as cyano groups are less prone to oxidation .
Umami Flavoring Oxalamides
, and 7 highlight N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) as a flavoring agent with regulatory approval.
| Compound ID | N1 Substituent | N2 Substituent | Application | Safety (NOEL) | Source |
|---|---|---|---|---|---|
| S336 | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Umami flavor (MSG replacement) | 100 mg/kg bw/day |
Comparison :
- Structural Differences: The target compound’s 2-cyanophenyl and morpholinoethyl groups differ significantly from S336’s dimethoxybenzyl and pyridinylethyl substituents.
- Functional Implications: S336’s dimethoxy and pyridyl groups facilitate receptor binding (hTAS1R1/hTAS1R3 activation), while the target’s cyanophenyl and morpholino groups are unlikely to contribute to flavor enhancement. Instead, these groups suggest a therapeutic rather than flavoring application .
Enzyme-Targeting Oxalamides
describes oxyoxalamides as soluble epoxide hydrolase (sEH) inhibitors, e.g., N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide.
| Compound ID | N1 Substituent | N2 Substituent | Target Enzyme | Purity | Source |
|---|---|---|---|---|---|
| Compound 6 | Adamant-2-yl | Benzyloxy | sEH | >90% |
Comparison :
- Structural Differences: Adamantyl and benzyloxy groups in Compound 6 contrast with the target’s aromatic and morpholino substituents.
- Activity Implications: Adamantyl groups enhance lipophilicity and membrane penetration, whereas the target’s morpholino group may improve water solubility. This suggests divergent enzyme targets or mechanisms .
Antimicrobial Oxalamides
lists isoindoline-1,3-dione-fused oxalamides (e.g., GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) with in vitro antimicrobial activity.
| Compound ID | N1 Substituent | N2 Substituent | Activity | Source |
|---|---|---|---|---|
| GMC-3 | 4-Chlorophenyl | 1,3-Dioxoisoindolin-2-yl | Antimicrobial |
Comparison :
- Structural Differences: The target lacks the isoindoline-dione ring, which is critical for antimicrobial activity in GMC-3. Its morpholino group may instead modulate CNS penetration or kinase inhibition .
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound that has attracted attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyanophenyl group, a methoxyphenyl group, and a morpholinoethyl group linked through an oxalamide bond. Its molecular formula is with a molecular weight of 342.41 g/mol. The synthesis typically involves multi-step organic reactions, starting from intermediates such as 2-cyanophenylamine and 2-(4-methoxyphenyl)-2-morpholinoethanol, followed by coupling reactions using oxalyl chloride as a reagent.
This compound exhibits biological activity primarily through its interaction with specific cellular targets. It is believed to modulate the activity of enzymes or receptors involved in critical cellular pathways, potentially inhibiting cell proliferation and survival mechanisms associated with cancer cells.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes related to cell cycle regulation.
- Receptor Modulation : It could interact with various receptors, altering signal transduction pathways.
Biological Activity
Research indicates that this compound has shown promise in several biological assays:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Antimicrobial Properties : It has also been evaluated for its potential antimicrobial effects against certain bacterial strains.
Summary of Biological Activities
| Activity | Type | Effectiveness |
|---|---|---|
| Anticancer | Cytotoxicity | Effective against breast and colon cancer cells |
| Antimicrobial | Bacterial Inhibition | Active against specific bacterial strains |
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 50 to 200 µg/mL.
Comparative Analysis with Similar Compounds
To understand the distinct biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(5-chloro-2-cyanophenyl)-N2-(...)-oxalamide | Contains chlorine instead of methoxy | Moderate anticancer activity |
| N1-(2-cyanophenyl)-N2-(...)-oxalamide | Lacks morpholino group | Lower cytotoxicity |
Future Directions
Research is ongoing to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to evaluate therapeutic efficacy in animal models.
- Exploration of potential side effects and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the key functional groups in N1-(2-cyanophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, and how do they influence reactivity and bioactivity?
- Answer : The compound contains:
- 2-cyanophenyl group : Enhances electrophilicity and potential hydrogen-bonding interactions with biological targets due to the cyano (-CN) group .
- Morpholinoethyl group : Provides rigidity and influences solubility via the morpholine ring’s polarity; may modulate interactions with enzymes or receptors .
- 4-methoxyphenyl group : Increases lipophilicity, improving membrane permeability, while the methoxy (-OCH₃) group can participate in π-π stacking or hydrogen bonding .
- Methodological Insight : Use computational tools (e.g., molecular docking) to predict interactions between these groups and target proteins. Validate via NMR titration or surface plasmon resonance (SPR) .
Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical?
- Answer : Synthesis typically involves:
- Step 1 : Preparation of 2-(4-methoxyphenyl)-2-morpholinoethylamine via reductive amination of 4-methoxybenzaldehyde with morpholine, followed by sodium cyanoborohydride reduction .
- Step 2 : Coupling the amine intermediate with N-(2-cyanophenyl)oxalic acid using carbodiimide reagents (e.g., EDCI/HOBt) under anhydrous conditions .
- Critical Intermediates : The purity of the morpholinoethylamine intermediate is crucial; monitor via HPLC with UV detection (λ = 254 nm) .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 3.5–4.0 ppm for morpholine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 436.18) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize by-products?
- Answer :
- Parameter Screening : Use design of experiments (DoE) to optimize temperature (e.g., 0–25°C for coupling steps), solvent polarity (e.g., DMF vs. THF), and stoichiometry (1.2–1.5 equivalents of EDCI) .
- By-Product Mitigation : Add molecular sieves to absorb water during amide coupling. Monitor reaction progress via in-line FTIR for real-time tracking of carbonyl intermediates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- Ambiguity in NMR Peaks : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for morpholine and methoxyphenyl protons .
- Discrepancies in Mass Data : Perform isotopic pattern analysis to distinguish between [M+H]⁺ and adducts (e.g., sodium or potassium ions) .
- Crystallography : If feasible, grow single crystals for X-ray diffraction to confirm absolute configuration .
Q. How can researchers identify the compound’s pharmacological targets using limited preliminary data?
- Answer :
- Computational Prediction : Perform reverse docking against protein databases (e.g., PDB) to prioritize kinases, GPCRs, or epigenetic regulators .
- In Vitro Screening : Use a broad-panel kinase assay or fluorescence polarization assays for protein-ligand binding .
- Mechanistic Studies : Combine RNA-seq and proteomics to identify downstream pathways affected by the compound in cell models .
Q. What experimental approaches validate the structure-activity relationship (SAR) for analogs of this compound?
- Answer :
- Analog Synthesis : Replace the cyano group with -NO₂ or -CF₃ to test electronic effects, or substitute morpholine with piperazine for steric studies .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR or PI3K) across analogs .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to predict bioactivity trends .
Q. How should researchers assess the compound’s stability under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via UPLC-MS .
- Solubility Analysis : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid. Enhance solubility via co-solvents (e.g., PEG 400) if needed .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
